N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclobutanecarboxamide
Description
Compounds like "N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclobutanecarboxamide" fall into a broader category of heterocyclic compounds that often exhibit significant biological activity and are of interest in the development of pharmaceuticals and materials with novel properties. The synthesis and analysis of such compounds involve complex chemical reactions aimed at creating and identifying compounds with desirable characteristics.
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds or simpler precursors. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclization reactions and the use of specific catalysts or conditions to achieve the desired structural framework (Wang et al., 2018). The synthesis may include steps like nitration, amination, and condensation reactions, tailored to introduce specific functional groups or structural elements into the molecule.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, is crucial for confirming the structure of synthesized compounds. For instance, crystal structure analysis can reveal the arrangement of atoms, bond lengths, and angles, providing insights into the three-dimensional conformation of the molecule (Adhami et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets or participation in further chemical transformations. Studies on related compounds have explored their potential as intermediates in the synthesis of biologically active molecules or their behavior in specific chemical reactions (Meng et al., 2007).
properties
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]cyclobutanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(13-5-3-6-13)20-11-14-7-4-10-19-17(14)22-12-21-15-8-1-2-9-16(15)22/h1-2,4,7-10,12-13H,3,5-6,11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBMPZRUBAKLEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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